molecular formula C23H21N3O3S2 B2932984 (3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone CAS No. 924873-80-3

(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone

Cat. No.: B2932984
CAS No.: 924873-80-3
M. Wt: 451.56
InChI Key: XPPASANESSPHMP-UHFFFAOYSA-N
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Description

The core structure consists of a fused thiophene-pyridine ring system substituted with a 4-methoxyphenyl group at position 4, a thiophen-2-yl group at position 6, and a morpholino methanone moiety at position 2.

Properties

IUPAC Name

[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-28-15-6-4-14(5-7-15)16-13-17(18-3-2-12-30-18)25-22-19(16)20(24)21(31-22)23(27)26-8-10-29-11-9-26/h2-7,12-13H,8-11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPASANESSPHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N4CCOCC4)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone , also referred to as compound A , belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the biological activity of compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC26H18N2O4S2
Molecular Weight486.6 g/mol
IUPAC Name[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
CAS Number330182-01-9

The biological activity of compound A is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : Compound A has shown potential as an inhibitor of various kinases, particularly those involved in cancer cell proliferation. For instance, studies indicate that it may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Cellular Pathway Modulation : By binding to specific proteins, compound A can alter cellular signaling pathways that lead to apoptosis (programmed cell death) in cancer cells.
  • Antioxidant Activity : Some derivatives of similar compounds have demonstrated antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress within cells.

Anticancer Activity

Recent studies have evaluated the anticancer activity of compound A against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (μM)Activity Description
NCI-H197513High inhibition of EGFR L858R/T790M
A54915Selective activity against lung cancer
NCI-H460>50Lower activity compared to other lines

These results indicate that compound A possesses significant anticancer properties, particularly against lung cancer cell lines.

Case Studies

  • EGFR Kinase Inhibition : In a study published in 2023, compound A was tested alongside other thienopyrimidine derivatives for their inhibitory effects on EGFR kinase. The results demonstrated that compound A exhibited a strong inhibitory effect with an IC50 value comparable to established drugs like olmutinib, suggesting its potential as a therapeutic agent for treating EGFR-mutant cancers .
  • Cell Viability Assays : The MTT assay was utilized to assess the cytotoxic effects of compound A on glioblastoma and breast cancer cell lines. The findings revealed that compound A was more effective against glioblastoma (U-87) than triple-negative breast cancer (MDA-MB-231), indicating a selective cytotoxic profile .

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 3-position and electron-rich thiophene/thienopyridine rings enable nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Nucleophilic aromatic substitution Halogenated derivatives (e.g., Cl/Br), amines (e.g., morpholine)Substituted thienopyridines with modified substituentsMeta-substituted derivatives (e.g., 3-chloro or 3-fluoro) show enhanced binding affinity in kinase inhibition studies .
Electrophilic substitution HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)Nitro- or sulfo-derivativesPositional selectivity occurs at the thiophene ring due to electron-donating methoxyphenyl groups .

Case Study :

  • Introduction of a 3-chloro substituent via chlorination improved STK3/STK4 kinase inhibition by stabilizing interactions with Lys59 and Glu72 residues .
  • Morpholino group participation in hydrogen bonding with hinge residues (e.g., Glu103, Cys105) was critical for thermodynamic stability (ΔG = -9.8 kcal/mol) .

Oxidation and Reduction

The thiophene and pyridine moieties undergo redox reactions under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Oxidation H₂O₂ (acidic/basic), KMnO₄Sulfoxides or sulfonesOver-oxidation to sulfones reduces biological activity due to steric hindrance .
Reduction NaBH₄ (MeOH), LiAlH₄ (ether)Amines or alcoholsReduction of the carbonyl group destabilizes the morpholino interaction .

Thermodynamic Data :

  • Oxidation with H₂O₂ shifted the melting temperature (ΔTₘ = +7.4°C), indicating increased thermal stability .
  • Reduction led to enthalpy-driven binding (ΔH = -12.3 kcal/mol) but reduced entropy contributions .

Cyclization and Ring Functionalization

The thieno[2,3-b]pyridine scaffold participates in cycloaddition and cross-coupling reactions.

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Suzuki coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl derivativesElectron-withdrawing groups (e.g., -CF₃) enhanced reaction yields (up to 82%) .
Cyclization PCl₅, SOCl₂Fused polycyclic systemsGenerated tricyclic analogs with improved solubility (logP = 2.1) .

Structural Insights :

  • The morpholino group acts as a hydrogen bond acceptor, influencing regioselectivity in cross-coupling reactions .
  • Thiophene ring participation in π-π stacking interactions stabilizes transition states during cyclization .

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally similar molecules:

CompoundKey Structural VariationReactivity Difference
3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone Furan replaces thiopheneReduced electrophilic substitution due to lower aromaticity .
3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone Dichlorophenyl substituentEnhanced oxidative stability (Tₘ = +5.2°C) .

Industrial and Pharmacological Implications

  • Scalable synthesis : Continuous flow methods optimize yield (up to 78%) and purity (>98%) .
  • Kinase inhibition : Substitutions at the 3-position (e.g., -Cl, -CH₃) correlate with IC₅₀ values <50 nM for STK3/STK4 .

Thermal Shift Assay Data :

CompoundΔTₘ (°C)Kinase Target
Parent compound+7.4STK3/STK4
3-Chloro derivative+8.1STK3/STK4
Morpholino-removed analog+2.3Non-specific

Mechanistic Insights

  • DFG-loop interactions : The morpholino group stabilizes the active kinase conformation via van der Waals interactions with Gly37 and Val44 .
  • Water-mediated hydrogen bonding : A conserved water molecule bridges the pyrimidine nitrogen and catalytic residues (e.g., Asp167) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with derivatives sharing the thieno[2,3-b]pyridine scaffold or morpholino-containing analogs.

Substituent Variations on the Thieno[2,3-b]Pyridine Core
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone 3-NH₂, 4-(4-MeOPh), 6-(thiophen-2-yl), 2-morpholino C₂₄H₂₂N₃O₃S₂ 488.58 g/mol Enhanced solubility due to morpholino group Target Compound
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone 3-NH₂, 4-MeOPh, 2-(4-BrPh) C₂₁H₁₅BrN₂O₂S 447.33 g/mol Bromophenyl group increases lipophilicity
6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 3-NH₂, 4-CF₃, 6-(4-allyloxyphenyl), 2-(4-MeOPh) C₂₅H₁₈F₃N₂O₃S 502.48 g/mol CF₃ group enhances metabolic stability
3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile 3-NH₂, 4-CF₃, 6-(thiophen-2-yl), 2-CN C₁₄H₇F₃N₄S₂ 376.36 g/mol Nitrile group improves crystallinity

Key Observations :

  • The morpholino methanone group in the target compound likely improves aqueous solubility compared to bromophenyl or nitrile substituents .
  • The trifluoromethyl (CF₃) group in ’s compound enhances metabolic stability but may reduce solubility due to increased hydrophobicity .
  • The thiophen-2-yl substituent (common in the target and ’s compound) contributes to π-π stacking interactions in biological targets, a feature absent in allyloxyphenyl analogs .
Morpholino-Containing Heterocycles Beyond Thieno[2,3-b]Pyridines
Compound Name Core Structure Molecular Formula Key Features Reference
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Pyrimidine Varies (e.g., C₂₂H₂₄N₆O₃) Broad-spectrum antimicrobial activity
(2-Morpholino-pyrrolo[3,4-d]pyrimidinyl)(4-(thiophen-3-yl)phenyl)methanone Pyrrolo[3,4-d]pyrimidine C₂₁H₂₁N₅O₂S Dual heterocyclic system for kinase inhibition

Key Observations :

  • Morpholino groups in pyrimidine scaffolds () are associated with antimicrobial activity, suggesting the target compound’s morpholino moiety could confer similar properties .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling steps. For example, the use of Dess-Martin periodinane (DMP) as an oxidizing agent in similar thieno-pyrimidine syntheses achieved a 91% yield in the oxidation of methanol derivatives . Key factors for yield optimization include:

  • Solvent choice : Polar aprotic solvents like DMF or acetic acid mixtures are effective for cyclization and condensation reactions .
  • Catalysts : Sodium acetate or sodium cyanoborohydride can enhance reductive amination efficiency .
  • Temperature control : Reflux conditions (e.g., 2 hours in acetic acid/DMF) are critical for intermediate formation .
  • Purification : Recrystallization from DMF-acetic acid or ethanol mixtures improves purity .

Basic: What analytical techniques are recommended for structural characterization?

Answer:
Comprehensive characterization requires:

  • Spectroscopy :
    • IR spectroscopy to confirm functional groups (e.g., C=O stretch of morpholino methanone at ~1650 cm⁻¹) .
    • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons from 4-methoxyphenyl or thiophen-2-yl groups) .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or bonding .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Answer:
SAR studies should focus on:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess electronic effects on bioactivity .
  • Morpholino group role : Compare analogs lacking the morpholino moiety to evaluate its contribution to solubility or target binding .
  • Bioassay models : Test activity across multiple assays (e.g., enzyme inhibition, cell viability) to identify context-dependent effects. For example, thieno-pyrimidines with trifluoromethyl groups showed varied dihydrofolate reductase inhibition depending on substituents .

Advanced: How can discrepancies in bioactivity data across different assay models be resolved?

Answer:
Contradictory results may arise from:

  • Solubility issues : Use DMSO-water mixtures or surfactants to improve compound dispersion .
  • Protein binding differences : Perform competitive binding assays (e.g., fluorescence quenching) to identify off-target interactions .
  • Metabolic stability : Conduct liver microsome assays to assess degradation rates .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities and rationalize activity variations .

Basic: What safety protocols are essential for handling this compound?

Answer:
Based on structurally related compounds:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Solubility/logP : Use MarvinSketch or ACD/Labs to calculate partition coefficients, critical for optimizing morpholino-containing derivatives .
  • Docking simulations : Target-specific modeling (e.g., with DHFR enzymes) identifies key binding residues and guides structural modifications .

Advanced: How can synthetic byproducts or degradation products be identified and mitigated?

Answer:

  • LC-MS/MS monitoring : Track reaction progress and detect impurities with m/z thresholds < 5 ppm .
  • Stability studies : Accelerated degradation under heat/light reveals vulnerable functional groups (e.g., morpholino hydrolysis) .
  • Byproduct minimization : Adjust stoichiometry (e.g., excess sodium cyanoborohydride in reductive amination) to reduce unreacted intermediates .

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